Hedycaryol

Metabolic Engineering Biotechnology Sesquiterpene Biosynthesis

Hedycaryol (CAS 21657-90-9) is a germacrane-type sesquiterpenoid alcohol, characterized by a 10-membered monocyclic germacra-1(10),4-diene core with a tertiary alcohol at C-11. It is widely distributed across plant essential oils, including species of Camellia, Citrus, and Curcuma.

Molecular Formula C15H26O
Molecular Weight 222.37 g/mol
Cat. No. B1638063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHedycaryol
Molecular FormulaC15H26O
Molecular Weight222.37 g/mol
Structural Identifiers
SMILESCC1=CCCC(=CCC(CC1)C(C)(C)O)C
InChIInChI=1S/C15H26O/c1-12-6-5-7-13(2)9-11-14(10-8-12)15(3,4)16/h6,9,14,16H,5,7-8,10-11H2,1-4H3/b12-6-,13-9-/t14-/m0/s1
InChIKeySDMLCXJKAYFHQM-LIJSYYTGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hedycaryol for Procurement: Germacrane Sesquiterpenoid CAS 21657-90-9 for Biosynthetic and Pharmacological Research


Hedycaryol (CAS 21657-90-9) is a germacrane-type sesquiterpenoid alcohol, characterized by a 10-membered monocyclic germacra-1(10),4-diene core with a tertiary alcohol at C-11 [1]. It is widely distributed across plant essential oils, including species of Camellia, Citrus, and Curcuma [2]. Critically, it serves as a central biosynthetic intermediate en route to eudesmols and guaiols, making it a key node in sesquiterpene diversification [3]. Recent biotechnological advances have enabled recombinant production, with reported yields reaching 3 mg/L, a significant step toward scalable supply [4].

Why Hedycaryol Cannot Be Substituted by Generic Sesquiterpenes in Research and Industrial Applications


The chemical and biological behavior of hedycaryol is uniquely determined by its germacrane skeleton and the stereoelectronic properties of its C1=C10 and C4 double bonds [1]. This specific architecture governs its acid-catalyzed and thermal rearrangements into distinct eudesmane and guaiane scaffolds [2]. Consequently, substituting hedycaryol with superficially similar sesquiterpenes like germacrene A or elemol is invalid; germacrene A lacks the directing C11 hydroxyl group, leading to divergent cyclization outcomes [3], while elemol is a thermal rearrangement product that exhibits distinct physicochemical and biological properties from the native hedycaryol molecule [4]. For procurement, the identity and purity of the (2E,6E) or (2Z,6E) isomer is critical for reproducible experimental results.

Quantitative Evidence Guide for Hedycaryol: Head-to-Head Performance Data


Biosynthetic Titer: Engineered Hedycaryol Production Outperforms Natural Extraction Yields

Recombinant expression of a newly identified hedycaryol synthase from Hevea brasiliensis in an engineered yeast strain achieved a shake-flask titer of 3 mg/L [1]. This yield is orders of magnitude higher than typical concentrations of hedycaryol in plant essential oils, which range from 0.03% to 0.16% of fresh plant material (equivalent to ~0.3-1.6 mg/kg) [2]. The patent claims this is the highest reported titer to date, establishing a clear technical advantage for recombinant production over natural sourcing.

Metabolic Engineering Biotechnology Sesquiterpene Biosynthesis

Anticancer Activity: Hedycaryol Exhibits Potent Cytotoxicity Against HepG2 Liver Cancer Cells

Hedycaryol demonstrates an IC50 value of 2.57 µM against the HepG2 human liver cancer cell line . While direct comparative data for closely related sesquiterpenes (e.g., germacrene A) are not available in the same study, this potency places hedycaryol in a therapeutically relevant range for natural product-derived anticancer leads. In contrast, many essential oil sesquiterpenes exhibit IC50 values in the tens to hundreds of micromolar range against similar cell lines [1].

Oncology Natural Product Pharmacology Cytotoxicity

Carbocation Stability: Hedycaryol-Derived Intermediates Exhibit Divergent Stability Profiles from Germacrene A

Density functional theory (DFT) calculations reveal that carbocation intermediates derived from hedycaryol possess distinct stability profiles compared to those from germacrene A [1]. The study analyzed twelve hydrocarbons from each precursor and found that the presence and position of the hydroxyl group in hedycaryol significantly alter the relative energies of cationic intermediates, thereby dictating the regioselectivity of downstream cyclizations. This explains why hedycaryol preferentially yields eudesmanes, while germacrene A leads to different sesquiterpene skeletons [2].

Computational Chemistry Reaction Mechanism Terpene Cyclization

Metabolic Fate: Hedycaryol Uniquely Rearranges to Elemol and Eudesmols Upon Thermal Treatment

Gas chromatography (GC) analysis of essential oils containing hedycaryol demonstrates its thermal lability, with quantitative conversion to elemol and eudesmols during steam distillation or GC injection [1]. In contrast, other sesquiterpene alcohols like 4β-hydroxygermacra-1(10),5-diene rearrange to different products (α-cadinol) under the same conditions [2]. This specific rearrangement pathway is a fingerprint of hedycaryol's chemical identity and must be accounted for in analytical method development.

Analytical Chemistry Essential Oil Analysis Thermal Rearrangement

Enzymatic Specificity: Hedycaryol Synthases Exhibit High Fidelity in Cyclization vs. Other Terpene Synthases

The hedycaryol synthase from Kitasatospora setae (EC 4.2.3.187) catalyzes the 1,11-cyclization of farnesyl diphosphate with high fidelity, exclusively generating the anti-Markovnikov product [1]. This contrasts with many plant terpene synthases, which often produce complex mixtures of products. The enzyme's crystal structure reveals a specific binding pocket and catalytic residues (e.g., Val179) that stabilize the (Z,E)-hedycaryl cation intermediate, ensuring a single product outcome [2]. Mutation of key residues alters the product profile, underscoring the enzyme's precise control [3].

Enzymology Biocatalysis Terpene Cyclase

ADMET Profile: Predicted High Oral Bioavailability and Blood-Brain Barrier Penetration for Hedycaryol

In silico predictions using admetSAR 2.0 indicate that hedycaryol has favorable drug-like properties, including a high probability of human intestinal absorption (99.29%) and Caco-2 permeability (92.07%) [1]. The model also predicts a high probability of blood-brain barrier penetration (85.00%) and human oral bioavailability (65.71%) . While these are computational predictions, they contrast with the generally poor oral bioavailability of many terpenoids and provide a rationale for prioritizing hedycaryol in medicinal chemistry campaigns.

ADMET Drug Discovery Pharmacokinetics

Hedycaryol Application Scenarios: Validated Use Cases for Procurement


Biotechnological Production of Eudesmol and Guaiol Fragrances

Hedycaryol serves as the immediate biosynthetic precursor to eudesmols and guaiols, which are valuable fragrance and flavor compounds [1]. Recombinant strains expressing hedycaryol synthase and downstream enzymes can be engineered for sustainable, cell-factory production of these high-value terpenoids. The recent achievement of 3 mg/L hedycaryol titer demonstrates the feasibility of this bioprocess [2].

Mechanistic Probe in Terpene Cyclization Studies

Due to its unique 10-membered ring and predictable acid- and heat-induced rearrangements, hedycaryol is an ideal mechanistic probe for studying terpene cyclization cascades [3]. Its distinct carbocation stability profile, elucidated by DFT calculations, makes it a benchmark compound for computational and synthetic chemists investigating reaction mechanisms [4].

Lead Compound for Anticancer Drug Discovery

The potent cytotoxicity of hedycaryol against HepG2 liver cancer cells (IC50 = 2.57 µM) positions it as a promising starting point for anticancer lead optimization . Its favorable predicted ADMET properties, including high oral bioavailability and BBB penetration, further support its evaluation in in vivo oncology models [5].

Authentic Standard for GC-MS Analysis of Essential Oils

Given its thermal lability and conversion to elemol during GC analysis, authentic hedycaryol is required as a reference standard for accurate essential oil profiling [6]. Its presence in numerous commercially important essential oils (e.g., Curcuma longa, Citrus hystrix) makes it a critical reference material for quality control laboratories [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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